molecular formula C11H9N3S B13838305 2-(1-Methyl-1h-imidazol-2-yl)benzothiazole

2-(1-Methyl-1h-imidazol-2-yl)benzothiazole

Cat. No.: B13838305
M. Wt: 215.28 g/mol
InChI Key: DVJTYMSYCXPRCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-Methyl-1H-imidazole-2-yl)benzothiazole is a heterocyclic compound that features both an imidazole and a benzothiazole ring. These structures are known for their significant roles in various biological and chemical processes. The compound’s unique structure allows it to interact with different molecular targets, making it valuable in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Methyl-1H-imidazole-2-yl)benzothiazole typically involves the condensation of 2-mercaptobenzothiazole with 1-methylimidazole. This reaction is often carried out in the presence of a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through the formation of a thioether intermediate, which then cyclizes to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors to maintain consistent reaction conditions and improve yield. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

2-(1-Methyl-1H-imidazole-2-yl)benzothiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the benzothiazole ring to a dihydrobenzothiazole.

    Substitution: Electrophilic substitution reactions can occur on the benzothiazole ring, introducing various substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic reagents like bromine or nitric acid can be used under controlled conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrobenzothiazole derivatives.

    Substitution: Various substituted benzothiazole derivatives.

Scientific Research Applications

2-(1-Methyl-1H-imidazole-2-yl)benzothiazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-(1-Methyl-1H-imidazole-2-yl)benzothiazole exerts its effects involves its ability to interact with various molecular targets. The imidazole ring can coordinate with metal ions, while the benzothiazole ring can participate in π-π stacking interactions. These interactions can inhibit enzyme activity or disrupt cellular processes, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Methylimidazole: Shares the imidazole ring but lacks the benzothiazole moiety.

    Benzothiazole: Contains the benzothiazole ring but lacks the imidazole moiety.

    1-Methylimidazole: Similar imidazole structure but without the benzothiazole ring.

Uniqueness

2-(1-Methyl-1H-imidazole-2-yl)benzothiazole is unique due to its combined imidazole and benzothiazole rings, which confer distinct chemical and biological properties. This dual-ring structure allows for versatile interactions with various molecular targets, making it more effective in certain applications compared to its simpler counterparts.

Properties

Molecular Formula

C11H9N3S

Molecular Weight

215.28 g/mol

IUPAC Name

2-(1-methylimidazol-2-yl)-1,3-benzothiazole

InChI

InChI=1S/C11H9N3S/c1-14-7-6-12-10(14)11-13-8-4-2-3-5-9(8)15-11/h2-7H,1H3

InChI Key

DVJTYMSYCXPRCA-UHFFFAOYSA-N

Canonical SMILES

CN1C=CN=C1C2=NC3=CC=CC=C3S2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.